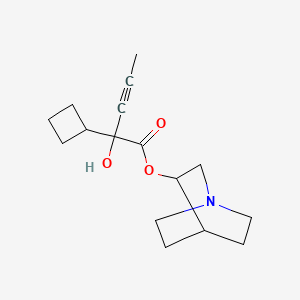
3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[222]octan-8-yl 2-cyclobutyl-2-hydroxypent-3-ynoate is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octan-8-yl 2-cyclobutyl-2-hydroxypent-3-ynoate typically involves multiple steps. The preparation begins with the construction of the 1-azabicyclo[2.2.2]octane scaffold, which can be achieved through enantioselective construction or desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octan-8-yl 2-cyclobutyl-2-hydroxypent-3-ynoate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-8-yl 2-cyclobutyl-2-hydroxypent-3-ynoate has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a scaffold in drug discovery, particularly for its structural similarity to bioactive alkaloids such as nicotine and cocaine.
Materials Science: Its unique bicyclic structure provides rigidity, making it a candidate for the development of new materials with specific mechanical properties.
Biological Studies: The compound’s interactions with biological targets are being studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-8-yl 2-cyclobutyl-2-hydroxypent-3-ynoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-8-yl 2-cyclobutyl-2-hydroxypent-3-ynoate can be compared with other similar compounds such as:
1-Azabicyclo[2.2.2]octane: This compound shares the same bicyclic core but lacks the additional functional groups, making it less versatile in chemical reactions.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure and is used in the synthesis of tropane alkaloids.
8-Oxabicyclo[3.2.1]octane: This compound features an oxygen atom in the bicyclic structure, leading to different chemical properties and applications.
These comparisons highlight the uniqueness of 1-Azabicyclo[22
Properties
CAS No. |
101030-75-5 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclobutyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C16H23NO3/c1-2-8-16(19,13-4-3-5-13)15(18)20-14-11-17-9-6-12(14)7-10-17/h12-14,19H,3-7,9-11H2,1H3 |
InChI Key |
LXIZPACCRLUEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1CCC1)(C(=O)OC2CN3CCC2CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
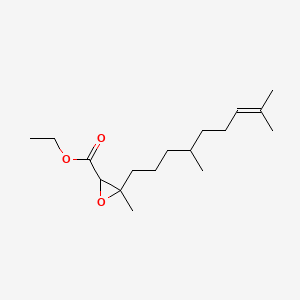
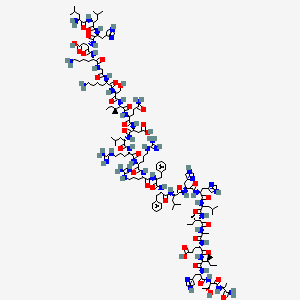
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)

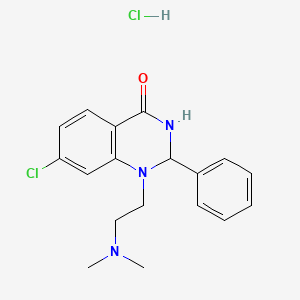

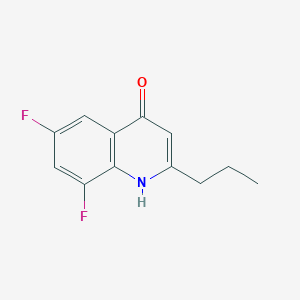
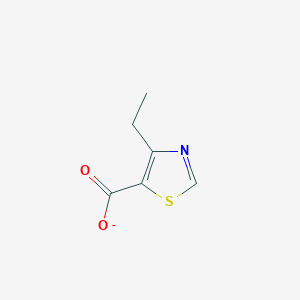


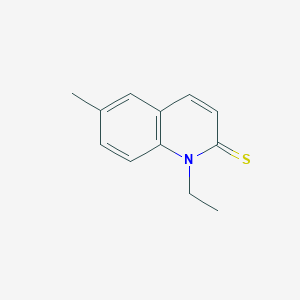
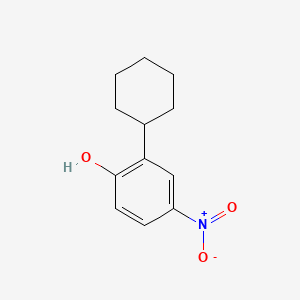
![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)
